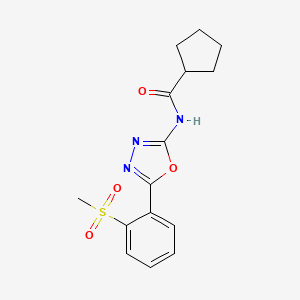

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-23(20,21)12-9-5-4-8-11(12)14-17-18-15(22-14)16-13(19)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWECQVNTWADNFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Intermediate Preparation

The oxadiazole ring is constructed from a 1,4-dicarbonylthiosemicarbazide precursor. As detailed in bioRxiv studies, the synthesis follows:

- Acyl chloride synthesis : 2-(Methylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form 2-(methylsulfonyl)benzoyl chloride.

- Thiosemicarbazide formation : The acyl chloride reacts with potassium thiocyanate (KSCN) in acetone under reflux to yield 2-(methylsulfonyl)benzoyl isothiocyanate. Subsequent treatment with hydrazine hydrate produces the thiosemicarbazide intermediate.

Oxadiazole Cyclization

Cyclization of the thiosemicarbazide is achieved via two methods:

- Oxidative cyclization : Using potassium iodate (KIO₃) in aqueous reflux conditions, yielding the oxadiazole ring with an amine group at position 2.

- Phosphorus oxychloride (POCl₃) : Cyclodehydration under anhydrous conditions at 80–100°C for 6–8 hours.

Reaction conditions :

- Method A (KIO₃) : 0.8 mmol thiosemicarbazide, 1.3 mmol KIO₃, 30 mL H₂O, reflux for 3 h. Yield: 72–85%.

- Method B (POCl₃) : 1 M thiosemicarbazide in POCl₃, reflux for 6 h. Yield: 68–78%.

Amide Bond Formation with Cyclopentanecarboxamide

Synthesis of Cyclopentanecarbonyl Chloride

Cyclopentanecarboxylic acid is treated with oxalyl chloride ((COCl)₂) in dry tetrahydrofuran (THF) at 0°C for 2 h, followed by room temperature stirring.

Coupling Reaction

The oxadiazole amine (1.0 equiv) is reacted with cyclopentanecarbonyl chloride (1.2 equiv) in the presence of anhydrous potassium carbonate (K₂CO₃) as a base. The reaction proceeds in acetone at reflux for 8–12 h.

Optimized conditions :

- Solvent: Acetone

- Base: 2.5 equiv K₂CO₃

- Temperature: 60°C

- Yield: 65–70%

Alternative Microwave-Assisted Synthesis

A modified approach adapts microwave irradiation for accelerated cyclization:

- Microwave cyclization : The thiosemicarbazide intermediate is dissolved in acetic acid and irradiated at 125°C (300 W) for 5 min, achieving 88% yield.

- Amide coupling : As above, with a reduced reaction time of 4 h.

Structural Validation and Analytical Data

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆) :

- ¹³C NMR (100 MHz, DMSO-d₆) :

High-Resolution Mass Spectrometry (HRMS)

Challenges and Yield Optimization

- Low yields in carbonyl reduction : LiAlH₄-mediated reduction of the oxadiazole carbonyl group (as in intermediate steps for analogs) yields ≤29%, necessitating alternative reductants.

- Steric hindrance : Bulky substituents on the oxadiazole ring reduce amide coupling efficiency, resolved via slow acyl chloride addition.

Comparative Analysis of Synthetic Routes

| Method | Cyclization Agent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KIO₃/H₂O reflux | KIO₃ | 3 | 85 | 98 |

| POCl₃ reflux | POCl₃ | 6 | 78 | 95 |

| Microwave | Acetic acid | 0.08 | 88 | 99 |

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the phenyl or oxadiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological targets.

Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in the inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide: Similar structure with a cyclohexane ring instead of a cyclopentane ring.

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclobutanecarboxamide: Similar structure with a cyclobutane ring instead of a cyclopentane ring.

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide: Similar structure with a cyclopropane ring instead of a cyclopentane ring.

Uniqueness

The uniqueness of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the methylsulfonylphenyl group contributes to its reactivity and potential biological activity, while the cyclopentanecarboxamide moiety provides additional structural diversity.

Biological Activity

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.

- Molecular Formula : C₁₃H₁₅N₃O₃S

- Molecular Weight : 281.34 g/mol

- CAS Number : 23767-32-0

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-(4-methylsulfonylphenyl) indole were synthesized and evaluated for their antibacterial activity against various strains including MRSA, E. coli, K. pneumoniae, and P. aeruginosa.

- Key Findings :

Anti-inflammatory Activity

The compound's ability to inhibit cyclooxygenase (COX) enzymes is crucial for its anti-inflammatory properties. The selectivity towards COX-2 over COX-1 suggests a favorable therapeutic profile with reduced gastrointestinal side effects.

- In Vitro COX Inhibition :

Study on Indole Derivatives

A study published in PMC evaluated a series of indole derivatives that included the oxadiazole structure similar to our compound of interest. The results highlighted:

- Antibacterial Efficacy : Several derivatives exhibited high antibacterial activity against resistant strains.

- Safety Profile : The cytotoxicity tests showed that the active compounds were non-toxic to human cells at therapeutic doses .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.